molecular formula C35H30O20S5 B1253191 p-Sulfonatocalix[5]arene

p-Sulfonatocalix[5]arene

Cat. No.: B1253191
M. Wt: 930.9 g/mol
InChI Key: HJPJNDWJYRVAIR-UHFFFAOYSA-N
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Description

p-Sulfonatocalix[5]arene (SC5) is a water-soluble macrocyclic host molecule belonging to the class of calix[n]arenes, which are composed of phenolic units linked by methylene bridges. This compound is characterized by a hydrophobic aromatic cavity and a hydrophilic upper rim decorated with sulfonate groups, granting it high water solubility and excellent biocompatibility. Its structure enables it to form stable host-guest complexes with various cationic and neutral species through non-covalent interactions, including electrostatic interactions, cation-π effects, π-stacking, and hydrophobic effects . This macrocycle has significant research value in supramolecular chemistry and materials science. A key application is as an activator for the membrane transport of biologically relevant molecules. Specifically, amphiphilic derivatives of this compound, tailored with alkyl chains, have been designed to recognize lysine residues and embed into lipid bilayers. This unique combination enables the efficient translocation of lysine-rich peptides and proteins, such as histones, across artificial membranes and into live cells, a task that is challenging for other molecular transporters . Furthermore, this compound serves as a building block for constructing more complex supramolecular systems. Its ability to selectively bind guests allows for the creation of supramolecular amphiphiles and the self-assembly of nanostructures like micelles and vesicles, which are foundational for developing drug delivery platforms and smart materials . Its host-guest properties are also exploited for molecular recognition and stabilization, such as the color stabilization of flavylium-based dyes by shifting their chemical equilibrium through selective complexation . The conformational flexibility of the this compound macrocycle can be perturbed upon guest binding, leading to optimized interactions with specific substrates and enhancing its functionality in designed systems . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans.

Properties

Molecular Formula

C35H30O20S5

Molecular Weight

930.9 g/mol

IUPAC Name

31,32,33,34,35-pentahydroxyhexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(30),3,5,7(35),9,11,13(34),15,17,19(33),21(32),22,24,27(31),28-pentadecaene-5,11,17,23,29-pentasulfonic acid

InChI

InChI=1S/C35H30O20S5/c36-31-16-1-17-7-27(57(44,45)46)9-19(32(17)37)3-21-11-29(59(50,51)52)13-23(34(21)39)5-25-15-30(60(53,54)55)14-24(35(25)40)4-22-12-28(58(47,48)49)10-20(33(22)38)2-18(31)8-26(6-16)56(41,42)43/h6-15,36-40H,1-5H2,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)

InChI Key

HJPJNDWJYRVAIR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)O)CC6=C(C1=CC(=C6)S(=O)(=O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Synonyms

p-sulfonatocalix(5)arene

Origin of Product

United States

Synthetic Methodologies and Chemical Functionalization of P Sulfonatocalix 1 Arene

Established Synthetic Routes to p-Sulfonatocalixnankai.edu.cnarene

The primary and most established method for the synthesis of p-sulfonatocalix[n]arenes, including the pentameric version, is the direct electrophilic sulfonation of the corresponding parent calix[n]arene. nankai.edu.cnacs.org This process involves treating the calixarene (B151959) precursor, which can be either p-tert-butyl-calix nankai.edu.cnarene or the unsubstituted p-H-calix nankai.edu.cnarene, with a strong sulfonating agent. nankai.edu.cn

Concentrated sulfuric acid is typically employed for this purpose. The reaction proceeds via ipso-substitution at the para-position of the phenolic units. pusan.ac.kr In the case of p-tert-butyl-calix nankai.edu.cnarene, the bulky tert-butyl groups are replaced by the sulfonic acid (-SO₃H) moieties. The subsequent neutralization with a base, such as sodium hydroxide, yields the final water-soluble sodium salt of p-sulfonatocalix nankai.edu.cnarene. nankai.edu.cn This direct sulfonation approach is advantageous due to its straightforward nature and the ability to produce the desired compound in satisfactory yields. nankai.edu.cnacs.org

Table 1: General Synthetic Route for p-Sulfonatocalix nankai.edu.cnarene
Starting Material p-tert-Butyl-calix nankai.edu.cnarene or p-H-calix nankai.edu.cnarene
Reagent Concentrated Sulfuric Acid (H₂SO₄)
Reaction Type Electrophilic Aromatic Substitution (Sulfonation)
Key Step Replacement of para-substituents (tert-butyl or H) with sulfonate groups
Final Product p-Sulfonatocalix nankai.edu.cnarene (typically as a sodium salt after neutralization)

Strategies for Upper Rim Functionalization

The upper rim of p-sulfonatocalix nankai.edu.cnarene is defined by the para-positions of the constituent phenol (B47542) rings. The quintessential functionalization of this rim is the sulfonation that renders the molecule water-soluble and provides negatively charged anchoring points for cationic guest molecules. pusan.ac.krnih.gov

While complete sulfonation is the most common strategy, research on other calixarene analogues, such as calix researchgate.netarenes, has demonstrated the feasibility of selective or mixed functionalization. tandfonline.com These strategies involve introducing other functional groups alongside the sulfonates. Methodologies for upper rim modification of the parent calixarenes prior to sulfonation include nitration or acylation, which could theoretically be applied to create p-sulfonatocalix nankai.edu.cnarenes with heterogeneous upper rim functionalities. pusan.ac.kr Such modifications allow for fine-tuning the electronic properties and recognition capabilities of the macrocyclic cavity. The sulfonate groups themselves are the primary functional sites on the upper rim, driving host-guest interactions through electrostatic and ion-dipole forces. nankai.edu.cn

Methodologies for Lower Rim Functionalization

The lower rim of p-sulfonatocalix nankai.edu.cnarene consists of the hydroxyl groups of the phenolic units. These groups offer a versatile platform for chemical modification to alter the molecule's properties and introduce new functionalities. Generally, two main routes are employed for the synthesis of lower-rim-derivatized p-sulfonatocalixarenes. nankai.edu.cn

Direct Modification: This approach involves the chemical modification of the hydroxyl groups after the sulfonation of the upper rim has been completed.

Pre-functionalization: In this strategy, the lower rim of the parent calix nankai.edu.cnarene is first modified as desired. Subsequently, the upper rim is sulfonated to yield the final water-soluble derivative. nankai.edu.cn

Common reactions for lower rim functionalization include alkylation to form ether derivatives and esterification. Alkylation is typically carried out using an alkylating agent, such as an alkyl halide, in the presence of a base. mdpi.comnih.gov The choice of base can vary from weaker ones like potassium carbonate to stronger bases like sodium hydride, depending on the desired degree of substitution. nih.gov For instance, one of the few reported lower-rim modifications specific to a calix nankai.edu.cnarene framework involved the formation of a 1,3-di-ester by reacting p-tert-butyl calix nankai.edu.cnarene with o-phthaloyl chloride, albeit in a low yield. nih.gov These modifications are crucial for creating more complex structures, such as amphiphilic systems.

Table 2: Common Lower Rim Functionalization Techniques
Functional Group Hydroxyl (-OH)
Reaction Type Alkylation (Etherification)
Typical Reagents Alkyl Halides (e.g., R-Br), Base (e.g., K₂CO₃, NaH)
Product Ether derivatives (-OR)
Reaction Type Esterification
Typical Reagents Acyl Halides (e.g., R-COCl), Acid Anhydrides
Product Ester derivatives (-O-CO-R)

Derivatization to Amphiphilic p-Sulfonatocalixnankai.edu.cnarene Systems

The creation of amphiphilic p-sulfonatocalix nankai.edu.cnarenes involves integrating both hydrophilic and hydrophobic characteristics into a single macrocyclic structure. This is achieved by chemically modifying the calixarene to possess a polar, water-soluble region and a nonpolar, lipid-soluble region. mdpi.comresearchgate.net

The standard design for these amphiphiles utilizes the inherent hydrophilicity of the sulfonated upper rim as the polar head group. Hydrophobicity is introduced by attaching long alkyl chains to the hydroxyl groups of the lower rim via ether linkages. mdpi.comresearchgate.net The synthesis of these amphiphilic derivatives follows the pre-functionalization strategy, where the lower rim of the parent calix nankai.edu.cnarene is first alkylated with hydrophobic chains, followed by sulfonation of the upper rim. mdpi.com

A notable example is the specifically designed amphiphilic sulfonatocalix nankai.edu.cnarene, sCx5-6C, which was tailored for the recognition of lysine (B10760008) and to facilitate membrane transport. researchgate.netresearchgate.net Such amphiphilic calixarenes have the ability to self-assemble in aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules can form aggregates like micelles, where the hydrophobic alkyl chains orient towards the core, and the hydrophilic sulfonate groups face the aqueous environment. mdpi.com This behavior is central to their application in areas such as drug delivery and the formation of responsive supramolecular systems. acs.orgnih.gov

Table 3: Characteristics of Amphiphilic p-Sulfonatocalix nankai.edu.cnarene Systems
Hydrophilic Moiety Sulfonated Upper Rim (-SO₃⁻)
Hydrophobic Moiety Alkyl chains attached to the Lower Rim (-OR)
Synthetic Strategy Lower rim alkylation followed by upper rim sulfonation
Key Property Self-assembly in aqueous solution
Resulting Structures Micelles, Vesicles
Potential Applications Drug delivery, transport activators, smart materials

Fundamental Principles of Host Guest Chemistry and Molecular Recognition by P Sulfonatocalix 1 Arene

Noncovalent Interactions Driving Complexation

The binding of guest molecules within the cavity of p-sulfonatocalix nankai.edu.cnarene is a sophisticated interplay of several noncovalent forces. nankai.edu.cniucr.org The relative importance of each interaction depends on the specific nature of the guest molecule, including its size, shape, charge, and polarity.

Electrostatic interactions are a primary driving force for the complexation of positively charged guests by the electron-rich cavity of p-sulfonatocalix nankai.edu.cnarene. The aromatic rings of the calixarene (B151959) create a region of high electron density, leading to favorable cation-π interactions with cationic guests. nankai.edu.cn This is particularly significant for the binding of organic ammonium (B1175870) cations and other positively charged species. researchgate.net Furthermore, the negatively charged sulfonate groups at the upper rim can engage in strong ion-dipole interactions with polar guest molecules and play a crucial role in anchoring positively charged guests. nankai.edu.cn

The hydrophobic effect is another critical contributor to complex formation in aqueous media. The nonpolar cavity of p-sulfonatocalix nankai.edu.cnarene provides a favorable environment for hydrophobic guest molecules or hydrophobic portions of amphiphilic guests, shielding them from the surrounding water molecules. This release of "high-energy" water molecules from the cavity into the bulk solvent is entropically favorable and significantly strengthens the host-guest association. nih.gov

Hydrogen bonding plays a multifaceted role in the stabilization of p-sulfonatocalix nankai.edu.cnarene complexes. Direct hydrogen bonds can form between the phenolic hydroxyl groups at the lower rim of the calixarene and suitable functional groups on the guest molecule. rsc.org Additionally, water molecules can mediate hydrogen bonding networks, bridging the host and guest. acs.org In some instances, hydrogen bonds between the guest and the sulfonate groups have also been observed. rsc.org

For aromatic guest molecules, π-stacking interactions with the phenyl rings of the calixarene cavity can provide substantial stabilization. nankai.edu.cn This interaction involves the face-to-face or edge-to-face arrangement of aromatic rings, driven by a combination of electrostatic and van der Waals forces. The extent of π-stacking is influenced by the electronic properties and relative orientation of the interacting aromatic systems.

Thermodynamic Characterization of Host-Guest Complexation

To quantify the strength and understand the nature of the interactions between p-sulfonatocalix nankai.edu.cnarene and its guests, thermodynamic parameters are determined.

The association constant (K_a), also known as the binding constant, is a fundamental measure of the stability of a host-guest complex at equilibrium. A higher K_a value indicates a stronger binding affinity. Various analytical techniques are employed to determine K_a values for p-sulfonatocalix nankai.edu.cnarene complexes, including UV-Vis spectroscopy, fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC). nankai.edu.cnnih.gov

For example, the complexation of p-sulfonatocalix nankai.edu.cnarene with various guest molecules has been studied, and the resulting association constants provide insight into the binding selectivity.

Guest MoleculeAssociation Constant (K_a) / M⁻¹TechniqueReference
4,4'-Dipyridine (4-DPD)1.8 x 10³Titration Microcalorimetry nankai.edu.cn
2,2'-Dipyridine (2-DPD)1.1 x 10³Titration Microcalorimetry nankai.edu.cn
1,10-Phenanthroline (Phen)3.4 x 10³Titration Microcalorimetry nankai.edu.cn
Procaine1.29 x 10³Isothermal Titration Calorimetry nankai.edu.cn
Tetracaine2.14 x 10³Isothermal Titration Calorimetry nankai.edu.cn
Lidocaine0.56 x 10³Isothermal Titration Calorimetry nankai.edu.cn
Dibucaine3.02 x 10³Isothermal Titration Calorimetry nankai.edu.cn
Procainamide0.89 x 10³Isothermal Titration Calorimetry nankai.edu.cn

This table is interactive. Click on the headers to sort the data.

Enthalpic and Entropic Contributions to Binding

The thermodynamic profile of guest binding by p-sulfonatocalix nih.govarene is crucial for understanding the nature of the non-covalent interactions at play. Isothermal titration calorimetry (ITC) is a primary technique used to determine the key thermodynamic parameters: the association constant (K_s), and the changes in enthalpy (ΔH°) and entropy (ΔS°).

Generally, the complexation of guests with p-sulfonatocalixarenes is predominantly enthalpy-driven, indicating that the formation of strong, direct interactions like hydrogen bonds, electrostatic interactions, and π-stacking is the main stabilizing factor. nankai.edu.cn These favorable enthalpic contributions often overcome what can be an unfavorable entropic change. nankai.edu.cn The negative entropy change can be attributed to the loss of conformational freedom as the host and guest associate into a more ordered complex. nih.gov

A study on the complexation of p-SC5A with dipyridine and phenanthroline guests in an acidic buffer (pH 2.0) revealed that the binding is strongly enthalpy-driven, with negative entropy changes for all tested guests. nankai.edu.cn This suggests that direct host-guest interactions are paramount in these systems. nankai.edu.cn The molecular selectivity in these cases was found to be mainly governed by the entropy term. nankai.edu.cn

Table 1: Thermodynamic Parameters for 1:1 Complexation of p-Sulfonatocalix nih.govarene (p-SC5A) with Various Guests at 298.15 K Data sourced from a study conducted at pH 2.0.

Guest MoleculeAssociation Constant (K_s / M⁻¹)Enthalpy Change (ΔH° / kJ·mol⁻¹)Entropy Change (TΔS° / kJ·mol⁻¹)
4,4'-Dipyridine (4-DPD)10700 ± 610-31.3 ± 0.5-7.2
2,2'-Dipyridine (2-DPD)2670 ± 220-22.1 ± 0.6-2.5
1,10-Phenanthroline (Phen)8890 ± 540-28.0 ± 0.4-5.1
Source: Adapted from The Journal of Organic Chemistry, 2004. nankai.edu.cn

Influence of Solution Parameters on Binding Phenomena

The binding capabilities of p-sulfonatocalix nih.govarene are not static but are significantly influenced by the surrounding solution environment. Key parameters such as pH and the presence of specific counterions can modulate the strength and selectivity of host-guest interactions. nankai.edu.cn

pH Effects on Complexation

The pH of the aqueous medium is a critical factor that can dramatically alter the binding behavior of p-SC5A, primarily by changing the protonation state of either the host or, more commonly, the guest molecule. nankai.edu.cnnankai.edu.cn The sulfonate groups of p-SC5A are anionic over a wide pH range, but the protonation state of guest molecules, especially those containing amine or heterocyclic functionalities, can be highly pH-dependent. mdpi.comnankai.edu.cn

For instance, the binding affinity of p-sulfonatocalixarenes for guests like dipyridines and phenanthroline is significantly higher in acidic solutions (e.g., pH 2.0) compared to neutral solutions (pH 7.2). nankai.edu.cn At low pH, these nitrogen-containing guests become protonated, acquiring a positive charge that leads to strong electrostatic interactions with the anionic sulfonate groups on the calixarene's rim. nankai.edu.cn These electrostatic forces serve as powerful anchoring points, greatly enhancing the stability of the resulting complex. nih.govnankai.edu.cnbeilstein-journals.org

This pH-dependent binding can be exploited to create stimuli-responsive systems. In a study involving flavylium (B80283) compounds (which are naturally colored), complexation with p-sulfonatocalixarenes stabilized the cationic colored form of the molecule. mdpi.com This stabilization resulted in a significant increase in the apparent acidity constant (pKa'), effectively expanding the pH range over which the compound remains colored. mdpi.com Similarly, supramolecular vesicles constructed from p-sulfonatocalix nankai.edu.cnarene and chitosan (B1678972) can be disassembled by increasing the pH, which causes the deprotonation of the chitosan polymer. researchgate.net

Counterion Effects

Counterions, the ions that accompany the charged host and guest molecules in solution, can also play a decisive role in the complexation process. nih.govresearchgate.net While often considered "spectators," counterions can compete with the guest for the host's binding site or interact with the host-guest complex, thereby affecting the observed binding affinity. nih.govtandfonline.com

Guest Binding Specificity and Selectivity

p-Sulfonatocalix nih.govarene exhibits a remarkable degree of selectivity, preferentially binding guests that are sterically and electronically complementary to its unique cavity and peripheral functional groups. acs.orgnankai.edu.cn Its π-rich cavity and anionic sulfonate portals make it an exceptional receptor for a wide array of cationic species. acs.orgnankai.edu.cnnankai.edu.cn

Recognition of Inorganic Cations (e.g., Alkali, Alkaline Earth, Transition, Lanthanide Ions)

While p-sulfonatocalixarenes are renowned for binding organic cations, they also interact with various inorganic cations, although often with lower affinity compared to their organic counterparts. The sulfonate groups at the upper rim act as primary binding sites for positively charged metal ions. nih.govbeilstein-journals.org

Computational studies on the smaller p-sulfonatocalix nankai.edu.cnarene have provided insights into these interactions, suggesting that the sulfonate groups serve as "anchoring points" for cations. beilstein-journals.orgnih.govbeilstein-journals.org The binding affinity generally increases with the charge of the cation, with divalent and trivalent cations binding more strongly than monovalent ones. nih.gov For instance, early microcalorimetric studies on p-sulfonatocalix nankai.edu.cnarene showed moderate to strong binding for divalent and trivalent cations, but weak to negligible binding for monovalent alkali metal ions like Na⁺ in solution. nih.gov However, other methods have successfully detected and quantified the binding of monovalent cations. rsc.org

p-Sulfonatocalix nih.govarene has been shown to form complexes with transition metals and lanthanide(III) ions. researchgate.netcapes.gov.br In the solid state, it can form complex multicomponent assemblies with aquated Gd(III) ions, where the calixarenes arrange into bilayers. researchgate.net The interaction with lanthanide ions can lead to the formation of coordination polymers or host-guest arrangements, depending on the specific conditions and co-ligands present. researchgate.net

Complexation with Organic Cations (e.g., Ammonium, Pyridinium (B92312), Viologen, Imidazolium (B1220033), Phosphonium Derivatives)

The molecular recognition of organic cations is a hallmark of p-sulfonatocalixarene chemistry. acs.orgnankai.edu.cn The combination of a hydrophobic cavity and anionic sulfonate groups allows for strong and selective binding of guests that possess both a nonpolar segment and a positively charged headgroup. nankai.edu.cn

Ammonium Derivatives: p-Sulfonatocalixarenes show strong binding abilities for various organic ammonium cations, including primary, secondary, and quaternary ammonium compounds. nankai.edu.cn The positively charged ammonium group interacts favorably with the sulfonate rim, while the organic portion of the guest can be included within the π-rich cavity. nankai.edu.cn

Pyridinium, Viologen, and Imidazolium Derivatives: Heterocyclic cations are particularly well-suited guests. Studies with p-SC5A have demonstrated its ability to bind dipyridine guests, with the binding mode (e.g., accumbent or acclivitous) depending on the guest's specific structure. nankai.edu.cn Gemini surfactants, which have two charged headgroups (like pyridinium or imidazolium) connected by a spacer, can form various stoichiometric complexes with p-sulfonatocalixarenes, influenced by the length and rigidity of the spacer. acs.org Viologens, which are dicationic bipyridinium derivatives, are also strongly bound. nankai.edu.cnnankai.edu.cn

Phosphonium Derivatives: The versatility of p-SC5A extends to other types of onium ions. It can form complexes with bis-phosphonium cations, embedding them within bilayer assemblies in the solid state, often in conjunction with metal ions like Gd(III). researchgate.net

Other Organic Cations: The host has also been shown to bind biologically relevant cations, such as the biguanidinium drugs metformin (B114582) and phenformin. nankai.edu.cn In these complexes, the alkyl or aromatic part of the drug is inserted into the calixarene cavity, while the cationic guanidinium (B1211019) group is anchored at the sulfonate-rich rim. nankai.edu.cn

Inclusion of Neutral Organic Molecules

p-Sulfonatocalix[n]arenes are water-soluble macrocycles known for their ability to form inclusion complexes with a variety of guest molecules in aqueous solutions. nankai.edu.cnresearchgate.net These interactions are driven by a combination of forces including hydrophobic interactions, π-stacking, CH-π interactions, and electrostatic interactions. researchgate.net The three-dimensional and π-electron-rich cavity of p-sulfonatocalixarenes, along with the sulfonate groups at the upper rim, allows for significant binding abilities and selectivity towards guest molecules. nankai.edu.cnnankai.edu.cn

The formation of host-guest complexes with neutral organic molecules is a well-documented phenomenon. researchgate.net For instance, p-sulfonatocalix[n]arenes have been shown to form inclusion complexes with small neutral organic molecules like alcohols, ketones, and nitriles. researchgate.net The stability and stoichiometry of these complexes are influenced by the size of the calixarene cavity and the structure of the guest molecule. nankai.edu.cn For example, the complexation of dialkyl methylphosphonate (B1257008) simulants of the chemical warfare agent Soman (GD) with p-sulfonatocalix mdpi.comarene and p-sulfonatocalix nih.govarene has been studied, revealing the formation of 1:1 host-guest pairs driven by the hydrophobic effect. researchgate.net

The flexibility of the calixarene structure also plays a crucial role in its ability to complex with a wide range of guest molecules. researchgate.net This structural adaptability allows p-sulfonatocalixarenes to adjust their cavity size to accommodate different guests. researchgate.net Research has demonstrated that the larger the calixarene, the greater its conformational flexibility, which can influence its interaction with neutral guest molecules. researchgate.net

Interactions with Dye Molecules

The interaction of p-sulfonatocalix[n]arenes with dye molecules is a significant area of study, with applications in the development of chemosensors and in understanding fundamental host-guest chemistry. nankai.edu.cnnih.gov These macrocycles can form stable inclusion complexes with various dyes, leading to changes in the photophysical properties of the dye, such as shifts in absorption and fluorescence spectra. tandfonline.com

For example, the complexation of Auramine O with p-sulfonatocalix nih.govarene results in an enhancement of the dye's fluorescence. tandfonline.com The formation constant for this 1:1 complex has been estimated to be 1.24 × 10⁴ M⁻¹. tandfonline.com Similarly, the interaction of p-sulfonatocalix[n]arenes with flavylium-based compounds, which are natural colorants, has been shown to stabilize the colored cationic form of the dye. mdpi.com This stabilization is achieved through selective host-guest complexation, which increases the apparent pKa of the dye. mdpi.comnih.gov

The binding affinity and selectivity of p-sulfonatocalix[n]arenes for dye molecules are dependent on both the host and guest structures. For instance, in the case of a synthetic flavylium dye, the smaller p-sulfonatocalix mdpi.comarene showed higher affinity, suggesting a preferential interaction of the dye's phenyl ring with the host cavity. mdpi.com In contrast, for the natural anthocyanin Oenin, the larger p-sulfonatocalix researchgate.netarene exhibited the highest affinity, likely due to its larger cavity and greater number of sulfonate groups. mdpi.com

The following table summarizes the association constants for the complexation of p-sulfonatocalix[n]arenes with different dye molecules.

HostGuestAssociation Constant (K) / M⁻¹
p-Sulfonatocalix mdpi.comarene4',7-Dihydroxyflavylium1.8 (± 0.1) x 10⁴
p-Sulfonatocalix nih.govarene4',7-Dihydroxyflavylium1.1 (± 0.1) x 10⁴
p-Sulfonatocalix researchgate.netarene4',7-Dihydroxyflavylium1.0 (± 0.1) x 10⁴
p-Sulfonatocalix mdpi.comareneOenin1.4 (± 0.1) x 10³
p-Sulfonatocalix nih.govareneOenin1.2 (± 0.1) x 10³
p-Sulfonatocalix researchgate.netareneOenin2.1 (± 0.1) x 10³
p-Sulfonatocalix nih.govareneAuramine O1.24 x 10⁴

Data for 4',7-Dihydroxyflavylium and Oenin sourced from mdpi.com. Data for Auramine O sourced from tandfonline.com.

Binding with Biomolecule Analogs in Model Systems

The ability of p-sulfonatocalix[n]arenes to recognize and bind biomolecules is of significant interest for biological and medicinal applications. nankai.edu.cnnih.gov These macrocycles can form complexes with a variety of biologically relevant molecules, including amino acids, peptides, and neurotransmitters. researchgate.netrsc.org Their biocompatibility and low toxicity make them promising candidates for applications such as drug delivery and enzyme inhibition. nankai.edu.cnmdpi.com

The binding of p-sulfonatocalix[n]arenes to biomolecule analogs is driven by a combination of electrostatic interactions between the negatively charged sulfonate groups of the host and positively charged groups on the guest, as well as hydrophobic and C-H···π interactions. nankai.edu.cnnih.gov For example, p-sulfonatocalix mdpi.comarene and p-sulfonatocalix nankai.edu.cnarene have been shown to bind to biguanidinium guests like metformin and phenformin. nankai.edu.cn The alkyl or aromatic portions of these guests are included within the hydrophobic cavity of the calixarene, while the guanidinium group is positioned at the upper rim, interacting with the sulfonate groups. nankai.edu.cn

The size of the calixarene cavity plays a critical role in the selectivity of binding. Studies have shown that p-sulfonatocalix mdpi.comarene exhibits stronger binding affinity for biguanidinium guests compared to the larger p-sulfonatocalix nankai.edu.cnarene. nankai.edu.cn This selectivity is attributed to a better size and shape complementarity between the host and guest. nankai.edu.cn

Furthermore, the interaction of p-sulfonatocalix[n]arenes with proteins has been investigated. For instance, p-sulfonatocalix mdpi.comarene has been shown to bind to lysine-rich cytochrome c at multiple sites. rsc.org The strength of these interactions is often inversely proportional to the size of the calixarene ring, with smaller calixarenes exhibiting stronger binding. rsc.org

The following table presents the binding constants for the complexation of p-sulfonatocalix[n]arenes with biomolecule analogs.

HostGuestBinding Constant (K) / M⁻¹
p-Sulfonatocalix mdpi.comareneMetformin (pH 7.4)1.48 (± 0.07) x 10⁴
p-Sulfonatocalix nankai.edu.cnareneMetformin (pH 7.4)3.31 (± 0.08) x 10²
p-Sulfonatocalix mdpi.comarenePhenformin (pH 7.4)1.15 (± 0.05) x 10⁴
p-Sulfonatocalix nankai.edu.cnarenePhenformin (pH 7.4)1.62 (± 0.05) x 10³

Data sourced from nankai.edu.cn.

Supramolecular Architectures and Assemblies Derived from P Sulfonatocalix 1 Arene

Self-Assembly in Solution

In aqueous environments, p-sulfonatocalix rsc.orgarene participates in various self-assembly processes, driven by host-guest interactions. These processes lead to the formation of higher-order structures such as aggregates, vesicles, micelles, and polymers.

Calixarene-Induced Aggregation of Guests

Unlike macrocyclic hosts such as cyclodextrins and cucurbiturils which typically prevent the self-aggregation of guest molecules, p-sulfonatocalix[n]arenes (SCnAs) can actively promote it. nankai.edu.cn This phenomenon, known as calixarene-induced aggregation (CIA), involves the SCnA lowering the critical aggregation concentration (CAC) of aromatic or amphiphilic guest molecules. nankai.edu.cn The process enhances the stability and compactness of the resulting aggregates. nankai.edu.cn

The mechanism for CIA is believed to involve several key factors. nankai.edu.cn A strong binding affinity between the SCnA host and the polar head groups of the guest molecules is a prerequisite. nankai.edu.cn This is followed by charge compensation between the anionic host and cationic guests, and subsequent cooperative assembly into larger aggregates, which are stabilized by a combination of host-guest, charge-charge, π-stacking, and hydrophobic interactions. nankai.edu.cn For instance, in the interaction between p-sulfonatocalix rsc.orgarene and 1-pyrenemethylaminium, a specific molar ratio was found to be optimal for amphiphilic aggregation; an excess of the calixarene (B151959) leads to the formation of simple 1:1 inclusion complexes and the disassembly of the larger aggregates. mdpi.com

Formation of Supramolecular Vesicular Systems

The ability of p-sulfonatocalixarenes to induce aggregation has been leveraged to construct supramolecular binary vesicles. nankai.edu.cnacs.org These vesicles are self-assembled structures formed from host-guest complexes and can exhibit responsiveness to external stimuli. acs.org

A notable example is the successful construction of nanoscale supramolecular binary vesicles through the host-guest complexation of p-sulfonatocalix rsc.orgarene (C5AS) with 1-pyrenemethylaminium (PMA). nankai.edu.cnrsc.org Neither C5AS nor PMA alone forms such nanoscale aggregates, highlighting the cooperative nature of the self-assembly process. nankai.edu.cn The resulting vesicles possess good water solubility and are self-labeled with the fluorescence of the pyrene (B120774) guest. nankai.edu.cn Transmission electron microscopy (TEM) images reveal a dark periphery and a light central part, from which the thickness of the bilayer membrane was determined to be approximately 3 nm. nankai.edu.cn This dimension is consistent with a model where the hydrophobic pyrene segments are packed together in the core, while the hydrophilic phenolic hydroxyl groups of C5AS form the inner and outer surfaces exposed to water. nankai.edu.cn Significantly, these vesicles demonstrate temperature-responsive behavior. mdpi.comnankai.edu.cn

Table 1: Characteristics of p-Sulfonatocalix rsc.orgarene-Based Supramolecular Vesicles

Property Value / Description Source(s)
Host p-Sulfonatocalix rsc.orgarene (C5AS) nankai.edu.cn, rsc.org
Guest 1-Pyrenemethylaminium (PMA) nankai.edu.cn, rsc.org
Assembly Supramolecular Binary Vesicles nankai.edu.cn
Bilayer Thickness ~3 nm nankai.edu.cn
Formation Model Hydrophobic pyrene core with hydrophilic C5AS surfaces nankai.edu.cn

| Key Feature | Temperature-responsive | mdpi.com, nankai.edu.cn |

Development of Micellar Structures

p-Sulfonatocalix[n]arenes can serve as the fundamental building blocks for micellar structures. mdpi.com This can be achieved either by covalently attaching hydrophobic alkyl chains to the phenolic oxygen atoms, creating amphiphilic calixarenes, or through a non-covalent approach where the calixarene forms a supra-amphiphile via complexation with a suitable guest. mdpi.com

Studies on amphiphilic p-sulfonatocalix[n]arenes bearing alkyl chains have shown that these molecules self-assemble into well-defined nanostructures in aqueous solution above a critical micelle concentration (CMC). nankai.edu.cnnankai.edu.cn Interestingly, the aggregation process can induce conformational changes in the calixarene macrocycle. nankai.edu.cnnankai.edu.cn For instance, while certain larger amphiphilic calixarenes may be conformationally mobile in their monomeric state, they adopt a more rigid cone conformation upon aggregation into micelles. nankai.edu.cnnankai.edu.cn This reorganization is driven by the need to orient the hydrophobic alkyl chains towards the micelle's interior and the hydrophilic sulfonate groups towards the aqueous solvent. mdpi.com Diffusion ordered NMR spectroscopy (DOSY) experiments have suggested that these surfactants tend to form ellipsoidal, rather than spherical, micelles. nankai.edu.cn

Construction of Supramolecular Polymers

The directional and dynamic nature of host-guest interactions has been harnessed to construct supramolecular polymers in solution. researchgate.net While much of the work in this area has utilized p-sulfonatocalix rsc.orgarene, examples involving p-sulfonatocalix rsc.orgarene demonstrate its potential for creating highly organized, linear nano-architectures. researchgate.netresearchgate.net

Research has shown that water-soluble bis(p-sulfonatocalix rsc.orgarenes) can be used to construct 1D linear nano-supramolecular assemblies when complexed with dicationic porphyrin guests. researchgate.net In this system, the bis-calix rsc.orgarene acts as a pre-organized host that interacts with the porphyrin guest through a combination of host-guest and electrostatic interactions, driving the linear polymerization. researchgate.net These complex nano-assemblies exhibit photoinduced electron transfer (PET) processes, suggesting potential for applications in photoelectric materials. researchgate.net

Solid-State Supramolecular Structures

In the solid state, p-sulfonatocalix rsc.orgarene forms a variety of intricate supramolecular structures, often dictated by the size, shape, and charge of the guest molecule. mdpi.comacs.org These structures include molecular capsules and diverse dimeric assemblies, which can be influenced to adopt unique conformations and packing arrangements. acs.org

Molecular Capsules and Dimeric Assemblies

The complexation of p-sulfonatocalix rsc.orgarene (C5AS) with different guest molecules leads to a range of solid-state architectures. mdpi.comacs.org A novel 'bis-molecular capsule' has been identified where two C5AS hosts in a pseudo-double cone conformation encapsulate two di-protonated 1,4-diazabicyclo[2.2.2]octane (DABCO) guest molecules and two water molecules within the cavity. researchgate.netacs.org However, attempts to form similar molecular capsules with other guests, such as diaza-crown ethers, were not successful under the studied conditions, instead yielding "alternative host-guest bilayer" structures.

The interaction with various bispyridinium guests has been shown to produce several distinct dimeric assemblies. mdpi.comresearchgate.net For example:

With 1,2-bis(4,4'-methylpyridinium)ethane, a 2:1 face-to-face dimer complex is formed. mdpi.com

With 1,2-bis(4,4'-aminopyridinium)ethane, a 2:2 dimer is formed. mdpi.com

With 1,2-bis(4,4'-dipyridinium)ethane, C5AS adopts a previously unseen partial-cone conformation to form back-to-back dimers. acs.org

With 1,2-bis(pyridinium)ethane, C5AS crystallizes in face-to-face dimers that form a wavy layer arrangement rather than a typical bilayer. acs.org

These guest-induced structural variations highlight the conformational flexibility of the C5AS macrocycle. mdpi.comacs.org The extended structures of these complexes can exhibit features like infinitely extended hydrated channels, with dimensions that are influenced by the nature of the guest molecule's spacer. mdpi.com

Table 2: Solid-State Structural Parameters of p-Sulfonatocalix rsc.orgarene Complexes

Complex Guest Host:Guest Stoichiometry Calixarene Layer Thickness (Å) Hydration Layer Thickness (Å) Hydrated Channel Size (Ų) Source(s)
1,2-bis(4,4'-methylpyridinium)ethane 2:1 8.286 6.404 10.6 x 10.6 mdpi.com
1,2-bis(4,4'-aminopyridinium)ethane 2:2 7.140 7.273 7.8 x 15.6 mdpi.com

| 1,4-bis(pyridinium)butane | 2:1 | 8.382 | 7.351 | 15.6 x 15.6 | mdpi.com |

Extended Coordination Polymers and Hydrogen-Bonded Networks

The ability of the sulfonate groups of p-sulfonatocalix nih.govarene (C5AS) to coordinate with metal ions is a cornerstone of its capacity to form extended networks. In the presence of lanthanide ions, such as gadolinium(III), C5AS can form robust coordination polymers. researchgate.netacs.org These structures are often multicomponent, incorporating not only the calixarene and the metal ion but also guest molecules. For instance, host-guest complexes with hydroxyl-functionalized imidazolium (B1220033) and bis-imidazolium cations have been shown to form coordination polymers where Gd(III) ions are linked through the sulfonate groups of the calixarene. researchgate.netacs.org

Similarly, with europium(III) ions and aza-crown ethers, C5AS can participate in the formation of coordination polymers that connect calixarenes, sodium ions, and the lanthanide ions. rsc.org These polymers can be based on "ferris wheel" type structural motifs. rsc.org Beyond metal coordination, hydrogen bonding plays a critical role in weaving C5AS units into extended networks. These interactions can occur between the phenolic oxygen atoms at the lower rim of the calixarene, between sulfonate groups, or can be mediated by water molecules. nankai.edu.cn In some cases, hydrogen-bonded polymers represent a distinct architectural motif that deviates from the more common bilayer arrangements. nankai.edu.cnnankai.edu.cn

Layered and Bilayer Arrangements

The most prevalent structural motif for p-sulfonatocalix nih.govarene in the solid state is the bilayer arrangement. nankai.edu.cnnankai.edu.cn This architecture is reminiscent of clay structures and is driven by the amphiphilic nature of the macrocycle. The calixarenes arrange in an antiparallel, up-down fashion, creating a hydrophobic layer from the aromatic cavities and a hydrophilic layer from the sulfonate groups. capes.gov.brlincoln.ac.uk These bilayers are often stabilized by intermolecular π-π stacking interactions between the aromatic rings of adjacent calixarene units. nankai.edu.cn

However, this traditional bilayer structure is highly adaptable and can be perturbed by various factors. For example, complexation with the guest molecule 1,2-bis(pyridinium)ethane leads to the formation of a "wavy layer" arrangement of face-to-face dimers, rather than the expected classic bilayer. nankai.edu.cn In the presence of certain lanthanide(III) ions, the packing of the calixarenes within the bilayer can vary, resulting in either a dense packing or a grid-like arrangement. rsc.org Furthermore, multicomponent complexes involving aquated Gd(III) ions and large bis-phosphonium cations feature bilayers where the guest cations are embedded between and within them, with the calixarenes linking one bilayer to another via the metal ions. researchgate.netacs.org The thickness of the calixarene and hydration layers can be influenced by the specific guest molecule encapsulated. nankai.edu.cn

Helical and Tubular Architectures

While less common than bilayer structures, p-sulfonatocalixarenes can also form helical and tubular assemblies. nankai.edu.cncapes.gov.br These architectures represent a higher level of structural organization, moving beyond simple layered arrangements. The formation of such structures is often directed by specific guest molecules or metal ions that can induce the necessary curvature and chirality in the assembly. capes.gov.br Though detailed examples for p-sulfonatocalix nih.govarene are less documented than for its p-sulfonatocalix acs.orgarene counterpart, the principles of their formation are similar. These assemblies are typically built from calixarene units linked through non-covalent interactions, which propagate in a helical fashion to create nanotubes or related structures. capes.gov.brlincoln.ac.uk

Conformational Dynamics and Structural Control in Assemblies

The final supramolecular architecture of p-sulfonatocalix nih.govarene is not predetermined but is rather the result of a delicate interplay between the macrocycle's own conformational preferences and external stimuli, such as guest binding and metal coordination.

Influence of Guest Structure and Stoichiometry on Host Conformation

The structure and stoichiometry of guest molecules are powerful determinants of the host's conformation and the resulting assembly. The solid-state chemistry of C5AS is profoundly influenced by the size, shape, and charge of the included guest. nankai.edu.cnnankai.edu.cn For instance, the complexation of C5AS with two closely related guests, 1,2-bis(4,4'-dipyridinium)ethane (BDPDE) and 1,2-bis(pyridinium)ethane (BPDE), results in dramatically different structures. BDPDE induces a partial-cone conformation, whereas BPDE leads to a distorted cone conformation within a wavy layer structure. nankai.edu.cn

The influence of guest structure extends to factors like spacers and terminal groups. A systematic comparison of various bispyridinium derivatives showed how these subtle guest modifications dictate the host's conformation, the host-guest binding mode, and the final extended architecture. nankai.edu.cnrsc.org For example, the presence of terminal methyl groups on a guest can alter the stoichiometry from a 2:2 host-guest dimer to a 2:1 dimer and preserve the conventional bilayer arrangement. nankai.edu.cn Similarly, the inclusion of 1,4-diazabicyclo[2.2.2]octane (DABCO) leads to the formation of a novel 'bis-molecular capsule' where two calixarenes in a pseudo-double cone conformation encapsulate two guest molecules. nankai.edu.cnrsc.org

Guest MoleculeHost:Guest StoichiometryResulting Host ConformationSupramolecular Architecture
1,2-bis(4,4'-dipyridinium)ethane1:1Partial-coneBack-to-back dimers in a bilayer nankai.edu.cn
1,2-bis(pyridinium)ethane2:2Distorted coneFace-to-face dimers in a wavy layer nankai.edu.cn
1,2-bis(4,4'-methylpyridinium)ethane2:1ConeUp-down bilayer nankai.edu.cn
1,4-diazabicyclo[2.2.2]octane2:2Pseudo-double coneBis-molecular capsule nankai.edu.cnrsc.org
1,10-phenanthrolinium2:1ConeBis-molecular capsule nih.gov

Role of Metal Ions in Directing Assembly

Metal ions are crucial structure-directing agents in the supramolecular chemistry of p-sulfonatocalix nih.govarene. They primarily interact with the sulfonate groups at the upper rim, acting as linkers to form coordination polymers or to bridge different calixarene units. researchgate.netacs.org The identity of the metal ion can significantly influence the final structure. For example, lanthanide(III) ions readily form complexes with C5AS, with the nature of the specific lanthanide dictating whether the resulting bilayer is densely packed or forms a grid-like arrangement. rsc.org

Advanced Research Applications of P Sulfonatocalix 1 Arene in Chemical Science

Chemo/Biosensing Systems

The capacity of p-sulfonatocalix mdpi.comarene to selectively bind guest molecules and, in doing so, modulate their physical or chemical properties, forms the basis of its application in sophisticated sensing systems. acs.org These systems often rely on the formation of supramolecular host-guest pairs that can signal the presence of a target analyte through optical or electrochemical changes. acs.orgnankai.edu.cn

Optical sensing systems utilizing p-sulfonatocalix mdpi.comarene frequently employ an indicator displacement assay (IDA) mechanism. mdpi.com In a typical fluorescent IDA, the calixarene (B151959) host forms a non-covalent complex with a fluorescent dye, which results in significant quenching of the dye's emission. nankai.edu.cnrsc.org The introduction of a target analyte that binds more strongly to the calixarene displaces the dye from the cavity, leading to a restoration of fluorescence and providing a measurable signal. mdpi.com

A well-characterized example involves the host-guest complex between p-sulfonatocalix[n]arenes (for n=4 and 5) and the cationic fluorescent dye lucigenin (B191737) (LCG). nankai.edu.cnrsc.org The formation of the complex leads to a powerful static fluorescence quenching, with a reduction factor of 140, attributed to an exergonic electron transfer within the host-guest pair. nankai.edu.cnrsc.org The high binding affinity, with association constants in the range of 10⁷ M⁻¹, allows the system to operate at low host and dye concentrations, making it highly sensitive to competitive analytes. nankai.edu.cnnankai.edu.cn

Beyond fluorescence, UV-Vis spectroscopy is also used to monitor these interactions. Host-guest complexation can induce shifts in the absorption spectra of a chromophoric guest, providing a colorimetric sensing response. nih.govacs.org For instance, supramolecular chemosensors based on sulfonated calixarenes and a pyranoflavylium dye have been developed for the optical detection of biogenic amines. nih.govacs.org The complexation of the dye with the calixarene tunes its acid dissociation constant (pKa), and the subsequent addition of biogenic amines at an optimized pH results in a colorimetric redshift from yellow to red, enabling visual detection. nih.govacs.org The interaction between p-sulfonatocalix mdpi.comarene and porphyrins, which possess distinct UV-Vis spectral properties, has also been leveraged to construct and monitor nano-supramolecular assemblies. nankai.edu.cn

Table 1: Examples of Optical Sensing Systems Involving Sulfonated Calixarenes
Calixarene HostIndicator DyeTarget Analyte(s)Detection MethodSensing Principle
p-Sulfonatocalix mdpi.comareneLucigenin (LCG)Acetylcholine, Choline (B1196258)FluorescenceIndicator Displacement Assay (IDA) nankai.edu.cnrsc.org
p-Sulfonatocalix[n]arenesPyranoflavylium DyePutrescine, TyramineUV-Vis / FluorescenceColorimetric Shift / Fluorescence Recovery nih.govacs.org
p-Sulfonatocalix mdpi.comarenesCationic PorphyrinsSelf-Assembly MonitoringUV-VisSpectral shifts upon nano-assembly formation nankai.edu.cn

The molecular recognition properties of p-sulfonatocalix mdpi.comarene are also harnessed in the development of electrochemical sensors. By immobilizing the calixarene onto an electrode surface, often as part of a composite material, sensors with enhanced sensitivity and selectivity can be fabricated. frontiersin.org The calixarene acts as a recognition element, pre-concentrating the target analyte at the electrode surface through host-guest interactions, which amplifies the electrochemical response. frontiersin.org

For example, glassy carbon electrodes (GCEs) modified with p-sulfonatocalix[n]arenes (n=4, 6, 8) loaded onto reduced graphene oxide (RGO) have demonstrated enhanced electrochemical responses for detecting dye molecules and biomolecules. frontiersin.org The high recognition and enrichment capability of the calixarene layer is credited for this improvement. frontiersin.org While many reported systems utilize the closely related p-sulfonatocalix nankai.edu.cnarene, the principles are directly applicable. mdpi.com For instance, a biosensor for glucose was developed using a composite of poly(3,4-ethylenedioxythiophene) doped with 4-sulfocalix nankai.edu.cnarene and MXene, where the calixarene aids in dispersing the nanomaterial and creating a biocompatible environment for enzyme immobilization. mdpi.com

Furthermore, cyclic voltammetry has been employed to characterize the host-guest complexes themselves, such as the one formed between p-sulfonatocalix[n]arenes (n=4-5) and lucigenin, confirming the electronic interactions that are fundamental to both optical and electrochemical sensing mechanisms. nankai.edu.cnrsc.org

A highly innovative application of p-sulfonatocalix mdpi.comarene is in the development of label-free, real-time enzymatic activity assays. nankai.edu.cn These systems, known as supramolecular tandem assays, couple a specific enzymatic reaction to a calixarene-based reporter pair. mdpi.comrsc.org The reporter pair typically consists of the calixarene host and a fluorescent dye. mdpi.com The assay's ingenuity lies in the differential binding affinity of the calixarene for the enzyme's substrate versus its product. mdpi.comrsc.org

The general mechanism proceeds as follows: an enzyme catalyzes the conversion of a substrate into a product. mdpi.com If, for example, the substrate binds more strongly to the calixarene host than the product, it will initially displace the fluorescent dye from the calixarene's cavity, quenching the fluorescence. rsc.org As the enzyme consumes the substrate, the weaker-binding product is released, allowing the dye to re-associate with the host and causing a "switch-on" fluorescence response that can be continuously monitored to determine reaction kinetics. mdpi.comrsc.org

This principle has been successfully demonstrated using a reporter pair of p-sulfonatocalix[n]arene (n=4-5) and the dye lucigenin to create assays for enzymes like choline oxidase and acetylcholinesterase. nankai.edu.cnrsc.org The high specificity of the enzymatic reaction overcomes any lack of selectivity in the calixarene's binding, resulting in a highly selective and sensitive analytical method for measuring enzyme activity and screening for inhibitors. nankai.edu.cnrsc.org These tandem assays have also been designed for other enzyme classes, including kinases, phosphatases, and amino acid decarboxylases, primarily using the p-sulfonatocalix nankai.edu.cnarene variant. rsc.orgnih.gov

Table 2: Supramolecular Tandem Assays for Enzymatic Activity
EnzymeCalixarene HostReporter DyePrinciple
Acetylcholinesterasep-Sulfonatocalix mdpi.comareneLucigeninSubstrate-selective displacement of quenched dye nankai.edu.cnrsc.org
Choline Oxidasep-Sulfonatocalix nankai.edu.cnareneLucigeninSubstrate-selective displacement of quenched dye nankai.edu.cn
Arginasep-Sulfonatocalix nankai.edu.cnareneDBOSubstrate (arginine) displaces dye; product (ornithine) does not mdpi.com
Protein Kinase A/Cp-Sulfonatocalix nankai.edu.cnareneLucigeninUnphosphorylated peptide binds more strongly than phosphorylated product nih.gov

Separation Technologies

The selective molecular recognition capabilities of p-sulfonatocalix mdpi.comarene are fundamental to its use in separation technologies, where it can be employed to isolate specific molecules from complex mixtures. nankai.edu.cn

p-Sulfonatocalix mdpi.comarene's ability to form stable complexes with specific guest molecules in aqueous solutions makes it a candidate for selective extraction processes. nankai.edu.cn This is particularly relevant for the removal of target compounds from water. The process relies on the formation of a host-guest complex that alters the solubility or partitioning behavior of the target molecule. For example, the strong binding affinity of sulfonated calixarenes for viologens, such as the herbicide paraquat, has been studied for detoxification, effectively impeding the absorption of the poison by forming a stable, water-soluble complex. nankai.edu.cn

Liquid-liquid extraction has been demonstrated using other calixarene derivatives for the removal of sulfonated dyes from aqueous solutions, where factors like pH and solvent choice are optimized to achieve high extraction efficiency. scirp.org While p-sulfonatocalix mdpi.comarene itself is highly water-soluble, its derivatives or its use in two-phase systems can facilitate such separations. The foundational work on calixarenes highlighted their potential for the selective extraction of metal ions, such as UO₂²⁺, from aqueous phases into an organic phase containing a functionalized calixarene. capes.gov.br

In the field of chromatography, p-sulfonatocalix mdpi.comarene and its analogues have proven valuable as additives to the mobile phase in high-performance liquid chromatography (HPLC), particularly in reversed-phase (RP) mode. researchgate.netoup.com The addition of the calixarene to the eluent introduces a secondary, solution-phase equilibrium based on host-guest complexation. oup.com

When an analyte capable of forming an inclusion complex with the calixarene is injected, its retention time is altered. The formation of the water-soluble calixarene-analyte complex reduces the analyte's interaction with the nonpolar stationary phase, typically leading to earlier elution. oup.com This effect is dependent on the stability of the complex formed. Consequently, this technique is highly effective for the separation of analytes with subtle structural differences, such as isomers, that may otherwise be difficult to resolve. oup.com Studies using p-sulfonatocalix rsc.orgarene as a mobile phase modifier have successfully separated various phenol (B47542) derivatives, demonstrating the utility of this approach. oup.com The principle has also been used with p-sulfonatocalix nankai.edu.cnarene to study its complexation with amino acids via RP-HPLC. researchgate.net

Catalytic Systems

The distinct architecture of p-sulfonatocalix arene, featuring a hydrophobic cavity and a sulfonated, hydrophilic upper rim, makes it a compelling candidate for applications in catalysis. nankai.edu.cnnih.gov It can act as a supramolecular catalyst, influencing reaction rates and selectivity by encapsulating substrates within its cavity. nankai.edu.cnnih.govnankai.edu.cn

Application as Catalytic Receptors

p-Sulfonatocalix[n]arenes, including the pentameric version, function as catalytic receptors by binding specific guest molecules and facilitating their transformation. nankai.edu.cnmdpi.com The binding is driven by a combination of non-covalent interactions, such as hydrophobic effects, π-π stacking, and electrostatic interactions between the sulfonated rim and charged species. mdpi.comnankai.edu.cn This complexation can stabilize transition states or bring reactants into close proximity, thereby accelerating chemical reactions. nankai.edu.cn

Early studies highlighted the ability of sulfonated calixarenes to influence the reactivity of arenediazonium ions in aqueous systems. nih.gov The encapsulation of these ions within the calixarene cavity modifies their chemical environment, leading to altered reaction pathways and rates. nih.gov The negatively charged sulfonate groups play a crucial role in attracting and binding cationic substrates, a key feature for their catalytic activity. mdpi.com

Guest Molecule TypeInteraction ForcesCatalytic EffectReference
Cationic species (e.g., arenediazonium ions)Electrostatic, HydrophobicAltered reactivity and reaction rates nih.gov
Amino acids and peptidesIonic bonds, Multivalent ionic interactionsComplex formation, potential for selective catalysis mdpi.com

Development of Enzyme Mimics

The ability of p-sulfonatocalixarenes to bind substrates and catalyze reactions has led to their exploration as enzyme mimics. numberanalytics.comscispace.comtandfonline.com Enzymes achieve their remarkable efficiency through substrate recognition and transition state stabilization, principles that can be replicated by synthetic macrocycles. numberanalytics.comresearchgate.net

For instance, calixarene-based systems have been developed to mimic the action of enzymes like alkaline phosphatase. numberanalytics.com By forming a complex with a metal ion and the substrate, the calixarene can significantly enhance the rate of hydrolysis reactions. numberanalytics.com The development of fluorescent supramolecular host-dye reporter pairs based on sulfonated calixarenes allows for the monitoring of enzymatic reactions in real-time. researchgate.net In these systems, the displacement of a fluorescent dye from the calixarene cavity by the product of an enzymatic reaction leads to a measurable change in fluorescence, enabling the determination of enzymatic activity. researchgate.net

Functional Materials and Nanomaterials Science

The self-assembly properties and host-guest chemistry of p-sulfonatocalix arene are leveraged in the creation of advanced functional materials and nanomaterials. acs.org

Functionalization of Nanoparticles (e.g., Gold Nanoparticles)

p-Sulfonatocalix[n]arenes are used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs), enhancing their stability, water solubility, and biocompatibility. acs.orgacs.orgresearchgate.net The sulfonate groups provide a negatively charged surface that prevents aggregation, while the calixarene cavity remains available for encapsulating guest molecules. acs.org

Research has demonstrated that p-sulfonatocalix acs.orgarene-functionalized gold nanoparticles (SCX6-AuNPs) with a size of approximately 7.5 nm can be synthesized. acs.orgresearchgate.net These functionalized nanoparticles have shown potential in drug delivery applications. acs.orgacs.org The hydrophobic cavity of the calixarene can host drug molecules, which can then be released in a controlled manner. acs.org

NanoparticleCalixarene DerivativeSize of Functionalized NanoparticleApplicationReference
Gold (Au)p-Sulfonatocalix acs.orgarene~7.5 nmDrug delivery, Bioimaging acs.orgresearchgate.net
Silver (Ag)p-Sulfonatocalix acs.orgarene8.0 ± 1.0 nmColorimetric sensing of histidine mdpi.com
Silver (Ag)p-Sulfonatocalix acs.orgareneNot specifiedElectrochemical sensing of methyl parathion mdpi.com

Integration into Graphene-Based Nanocomposites

p-Sulfonatocalix[n]arenes have been successfully integrated into graphene-based nanocomposites. frontiersin.org These macrocycles can be loaded onto the surface of reduced graphene oxide (RGO) through simple wet-chemical methods. frontiersin.org The resulting hybrid materials exhibit enhanced properties due to the synergistic effects between the graphene sheets and the calixarenes.

The incorporation of sulfonated calixarenes can improve the water dispersibility and stability of graphene. frontiersin.orgmdpi.com Furthermore, the calixarene-functionalized graphene composites have shown enhanced electrochemical responses, making them suitable for sensor applications. frontiersin.org For example, a glassy carbon electrode modified with p-sulfonatocalix acs.orgacs.orgunja.ac.idarenes on RGO demonstrated improved detection of dye molecules and biomolecules. frontiersin.org Another study showed that incorporating sulfonated calixarenes into graphene oxide membranes can facilitate water permeation. mdpi.com

Design of Controlled Release Systems (in vitro studies of cargo binding/release)

The host-guest complexation ability of p-sulfonatocalix arene is central to its use in designing controlled release systems. nankai.edu.cnrhhz.net These systems are capable of encapsulating "cargo" molecules, such as drugs, and releasing them in response to specific stimuli. acs.orgrhhz.net

A supramolecular binary vesicle constructed from p-sulfonatocalix arene and 1-pyrenemethylaminium demonstrated thermo-responsive behavior. nih.govnankai.edu.cnnankai.edu.cn This vesicle could encapsulate a model drug, doxorubicin, and release it in response to temperature changes. rhhz.net The formation of these vesicles is driven by calixarene-induced aggregation, where the host molecule promotes the self-assembly of guest molecules. acs.orgnankai.edu.cn In vitro studies have shown that the release of cargo can be triggered by various stimuli, including changes in temperature and the presence of competing guest molecules. nankai.edu.cnacs.orgrhhz.net For example, the complex between p-sulfonatocalix acs.orgarene and a dinuclear platinum compound was shown to release the platinum complex upon administration due to the high concentration of serum proteins in the body. rhhz.net

SystemStimulus for ReleaseCargo ExampleReference
Supramolecular vesicle (p-sulfonatocalix arene and 1-pyrenemethylaminium)TemperatureDoxorubicin rhhz.net
Inclusion complex (p-sulfonatocalix acs.orgarene and dinuclear platinum compound)Competitive binding (serum proteins)Dinuclear platinum compound rhhz.net
Supramolecular vesicles (p-sulfonatocalix acs.orgarene and asymmetric viologen)Redox reactionNot specified nankai.edu.cn

Development of pH-Responsive Supramolecular Materials

The mechanism of pH responsiveness is rooted in the protonation and deprotonation of these functional groups. At very low pH, the sulfonate groups are protonated, reducing the anionic charge of the macrocycle. As the pH increases, these groups deprotonate, creating a highly charged anionic upper rim that can engage in strong electrostatic interactions. The phenolic hydroxyl groups have higher pKa values and their deprotonation at more alkaline pH can further modulate the host's properties. These pH-dependent interactions govern the formation of host-guest complexes and the construction of larger self-assembled structures like vesicles and capsules. nankai.edu.cnmdpi.commdpi.com

Researchers have leveraged this behavior to create sophisticated, stimuli-responsive systems. For example, the complexation of guest molecules can be switched "on" or "off" by tuning the pH. In one study, the encapsulation of anthocyanins by p-sulfonatocalix[n]arenes was shown to significantly increase the pKa of the guest molecule, thereby stabilizing its colored form over a broader pH range. mdpi.com This demonstrates a direct link between the host-guest interaction and the pH-dependent behavior of the resulting complex. Furthermore, the formation of supramolecular binary vesicles from host-guest complexes involving p-sulfonatocalixarenes can be controlled by various stimuli, including pH. nankai.edu.cnacs.org These vesicles are promising candidates for controlled drug delivery systems, where a change in the pH of the biological environment could trigger the release of an encapsulated therapeutic agent. nankai.edu.cnnankai.edu.cn

The table below summarizes key research findings on pH-responsive materials developed using p-sulfonatocalixarenes.

Calixarene Host Guest / Co-assembler pH Trigger / Condition Observed Supramolecular Behavior Potential Application
p-Sulfonatocalix ugr.esareneAsymmetric ViologenChange in pHFormation and disruption of supramolecular binary vesicles. acs.orgMulti-stimuli responsive systems, controlled release. acs.org
p-Sulfonatocalix[n]arenes (n=4, 6, 8)Anthocyanin (Oenin)pH = 1Enhanced stability of the guest's colored flavylium (B80283) cation form. mdpi.comColor stabilization in functional materials and food products.
p-Sulfonatocalix ugr.esarene & p-Sulfonatocalix ccspublishing.org.cnareneAcridine Orange (AOH⁺)Change in pHModulation between aggregated and monomeric host-guest complexes. researchgate.netpH-controlled molecular sensors and functional materials. researchgate.net
p-Sulfonatocalix ugr.esareneLanthanide(III) ionspH ~ 4Assembly into icosahedral spheres or infinite chiral, helical nanotubes. nankai.edu.cnConstruction of complex nanostructures. nankai.edu.cn

Crystalline Vapochromic Materials

Vapochromic materials are a class of smart materials that exhibit a change in color upon exposure to the vapor of a volatile chemical substance. mayihr.comrsc.org This phenomenon arises from a vapor-induced alteration in the crystalline packing of the material or a change in the electronic interactions between the host and guest molecules, which in turn modifies its light absorption or emission properties. rsc.org While the field of vapochromism is an active area of research for supramolecular systems, documented examples specifically utilizing p-sulfonatocalix researchgate.netarene are not prominent in current literature. However, the principles of vapochromism have been effectively demonstrated in structurally related macrocyclic arenes, such as pagoda researchgate.netarene and pillar researchgate.netarene, which provide valuable insights into the potential mechanisms.

A key mechanism for vapochromism in these systems involves the modulation of intermolecular charge-transfer (ICT) interactions within the crystal lattice. In a notable study on a pagoda researchgate.netarene (P5), a macrocycle with a large, electron-rich cavity, crystalline host-guest complexes displayed acid/base-responsive vapochromic properties. chinesechemsoc.org The initial orange-colored crystal, formed by the complexation of P5 with a protonated pyridinium (B92312) guest, exhibited a strong ICT interaction. Upon exposure to a basic vapor like triethylamine (B128534) (Et₃N), the guest was deprotonated, disrupting the ICT interaction and causing the crystal's color to change to yellow. This process was reversible; subsequent exposure to an acidic vapor like trifluoroacetic acid (TFA) reprotonated the guest, restored the ICT band, and returned the crystal to its original orange color. chinesechemsoc.org

Similarly, research on pillar researchgate.netarenes has demonstrated highly selective and stable vapochromic systems. In one instance, a host-guest complex between a pillar researchgate.netarene and a phenazine (B1670421) derivative showed a specific color change from yellow to dark orange only when exposed to chloroform (B151607) vapor. mayihr.com This high selectivity is attributed to the specific size, shape, and chemical complementarity between the host's cavity and the guest vapor molecule. The stability of the color change, which persisted for months, highlights the potential for creating robust chemical sensors. mayihr.com These examples underscore that changes in host-guest interactions, triggered by external chemical vapors, are a powerful strategy for designing crystalline vapochromic materials.

The table below details research findings on vapochromic materials based on analogous macrocyclic arenes.

Macrocycle Host Guest Vapor Initial Color Final Color Underlying Mechanism
Pagoda researchgate.netarene-Guest ComplexTriethylamine (Et₃N)OrangeYellowDisruption of Intermolecular Charge-Transfer (ICT) via guest deprotonation. chinesechemsoc.org
Yellow P5 crystal (post-Et₃N)Trifluoroacetic Acid (TFA)YellowOrangeRestoration of ICT interaction via guest protonation. chinesechemsoc.org
Pillar researchgate.netarene-Phenazine ComplexChloroform (CHCl₃)YellowDark OrangeSpecific host-guest complexation inducing a change in electronic state. mayihr.com

Characterization Techniques and Methodological Approaches in P Sulfonatocalix 1 Arene Research

Spectroscopic Analysis

Spectroscopic techniques are fundamental to understanding the behavior of p-SC5 in solution. They allow for the detailed examination of complex formation, binding modes, and the influence of the local environment on the properties of both the host and guest molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of p-SC5 complexes in solution.

¹H NMR: Proton NMR (¹H NMR) is widely used to confirm the formation of inclusion complexes and to probe the binding geometry. nih.govnih.govsci-hub.se Upon complexation, the protons of the guest molecule that are included within the p-SC5 cavity experience a significant upfield shift in their resonance signals due to the shielding effect of the aromatic rings of the calixarene (B151959). nih.gov The magnitude of this shift can provide information about the depth of inclusion. For instance, in the complexation of bicyclic azoalkanes with p-sulfonatocalix nih.govarene, upfield shifts of up to 2.6 ppm were observed, indicating deep inclusion. nih.gov Similarly, studies on the complexation of various guest molecules with p-SC5 have utilized ¹H NMR to deduce the binding modes. nih.govnankai.edu.cn

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): 2D ROESY experiments are crucial for determining the spatial proximity between the protons of the host (p-SC5) and the guest molecule. The observation of cross-peaks between specific protons of the host and guest provides direct evidence of their close spatial relationship within the complex, allowing for the detailed mapping of the binding orientation. nankai.edu.cn For example, 2D ROESY has been instrumental in confirming the binding mode of dipyridines and phenanthroline within the cavity of p-SC5. nankai.edu.cn

DOSY (Diffusion-Ordered Spectroscopy): DOSY is a valuable technique for studying the size of molecular and supramolecular species in solution. mdpi.comnih.gov By measuring the diffusion coefficients of the molecules, DOSY can distinguish between free and complexed species. In the context of p-SC5 research, DOSY experiments have been used to characterize the formation of larger assemblies, such as micelles and vesicles, formed by amphiphilic derivatives of p-sulfonatocalixarenes. mdpi.com The diffusion coefficients obtained from DOSY experiments can also provide insights into the geometry of these assemblies, suggesting, for instance, whether they are spherical or ellipsoidal. mdpi.comnih.gov

Fluorescence spectroscopy is a highly sensitive technique for investigating host-guest interactions, particularly when the guest molecule is fluorescent.

Steady-State Fluorescence: Changes in the fluorescence intensity (quenching or enhancement) and shifts in the emission wavelength of a fluorescent guest upon addition of p-SC5 are indicative of complex formation. nankai.edu.cnnankai.edu.cnresearchgate.net These changes can be used to determine the stoichiometry and binding constants of the host-guest complexes. nankai.edu.cn For example, the aggregation of 1-pyrenemethylaminium (PMA) induced by p-SC5 was monitored by the appearance of excimer emission, providing evidence for the formation of supramolecular vesicles. nankai.edu.cn The environment-sensitive fluorescence of probes like pyrene (B120774) can also be used to study the polarity of the microenvironment within the calixarene cavity. mdpi.com

Time-Resolved Fluorescence: Time-resolved fluorescence measurements provide information about the excited-state lifetime of the fluorescent guest. Changes in the fluorescence lifetime upon complexation can reveal details about the nature of the interaction and the dynamics of the excited state. nih.gov For instance, time-resolved fluorescence spectroscopy has been employed to investigate photoinduced electron transfer processes in supramolecular assemblies constructed from p-SC5 derivatives and porphyrins. nih.gov This technique, in conjunction with steady-state measurements, offers a comprehensive understanding of the photophysical processes occurring within the host-guest complex.

UV-Visible absorption spectroscopy is a straightforward and effective method for monitoring the formation of host-guest complexes between p-SC5 and guest molecules that possess a chromophore. mdpi.com Changes in the absorption spectrum of the guest, such as a shift in the maximum absorption wavelength (bathochromic or hypsochromic shift) or a change in the molar absorptivity (hyperchromic or hypochromic effect), upon the addition of p-SC5, are indicative of complexation. mdpi.comresearchgate.net These spectral variations can be used to determine the binding stoichiometry and association constants of the complexes. For example, the interaction between p-sulfonatocalixarenes and the flavylium (B80283) cation has been studied by monitoring the bathochromic and hypochromic effects in the UV-Vis spectra, which allowed for the calculation of the association constants. mdpi.com

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for characterizing the structural features of p-SC5 and its complexes. nih.gov By analyzing the vibrational frequencies of the functional groups, FT-IR can provide information about the intermolecular interactions, such as hydrogen bonding, involved in complex formation. nih.gov For instance, in the study of inclusion complexes of caffeic acid with p-sulfonatocalixarenes, FT-IR spectroscopy provided evidence for the formation of the complexes. nih.gov The FT-IR spectra of p-SC5-loaded nanofibers have also been used to confirm the efficient entrapment of the calixarene within the polymer matrix. mdpi.com

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI-MS), is a powerful technique for the characterization of p-SC5 and its non-covalent complexes. rsc.orgresearchgate.net It allows for the precise determination of the molecular weight of the calixarene and its derivatives, confirming their identity and purity. Furthermore, ESI-MS is highly effective in determining the stoichiometry of host-guest complexes by detecting the mass-to-charge ratio of the intact supramolecular assembly in the gas phase. rsc.org This technique has been instrumental in confirming the formation of 1:2 complexes between a naphthyl-azocalix nih.govarene and a guest molecule. rsc.org

Calorimetric Studies

Calorimetric techniques, particularly Isothermal Titration Calorimetry (ITC), provide direct and quantitative information about the thermodynamics of host-guest interactions involving p-SC5. By measuring the heat changes associated with the binding process, ITC allows for the simultaneous determination of the binding constant (K), the enthalpy change (ΔH°), and the stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG°) and the entropy change (ΔS°) can also be calculated.

Table of Research Findings for p-Sulfonatocalix mdpi.comarene

TechniqueKey FindingsGuest Molecules/System StudiedReferences
¹H NMRConfirmed 1:1 binding stoichiometry and elucidated binding modes through chemical shift changes.Dipyridines, Phenanthroline, Biguanidiniums nih.govnankai.edu.cn
2D ROESYProvided detailed structural information on the host-guest geometry by identifying through-space proton-proton interactions.Dipyridines, Phenanthroline nankai.edu.cn
DOSYCharacterized the formation and size of micellar and vesicular assemblies. Indicated ellipsoidal geometries for micelles.Amphiphilic p-sulfonatocalix[n]arenes mdpi.com
Steady-State FluorescenceMonitored host-guest complexation and aggregation through changes in fluorescence intensity and excimer formation. Determined a 1:1 binding stoichiometry and a binding affinity of 7.8 x 10⁴ M⁻¹.1-Pyrenemethylaminium (PMA) nankai.edu.cn
Time-Resolved FluorescenceInvestigated photoinduced electron transfer processes in supramolecular assemblies.Porphyrins nih.gov
UV-Visible AbsorptionObserved spectral shifts indicative of complex formation and determined association constants.Flavylium cations mdpi.com
FT-IRConfirmed the formation of inclusion complexes and the entrapment of the calixarene in nanofibers.Caffeic Acid, Polymer Nanofibers nih.govmdpi.com
High-Resolution Mass SpectrometryConfirmed the stoichiometry of host-guest complexes.Various guest molecules rsc.org
Isothermal Titration Calorimetry (ITC)Determined thermodynamic parameters (K, ΔH°, TΔS°) for host-guest complexation and micellization. Revealed enthalpy-driven binding processes.Dipyridines, Phenanthroline, Biguanidiniums, Amphiphilic p-sulfonatocalix[n]arenes nih.govnankai.edu.cnmdpi.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structures of p-sulfonatocalix nih.govarene and its complexes in the solid state. This technique provides definitive evidence of host-guest binding modes, conformational changes in the calixarene, and the formation of extended supramolecular architectures.

Single-crystal X-ray diffraction provides atomic-resolution details of the inclusion complexes formed by p-sulfonatocalix nih.govarene. Structural studies have revealed that the calixarene host is conformationally flexible and can adopt various shapes upon guest inclusion. While it commonly exists in a regular cone conformation, complexation with specific guests, such as 1,2-bis(4,4'-dipyridinium)ethane, can induce a less common partial-cone conformation. nankai.edu.cn

X-ray analysis has confirmed the encapsulation of a wide array of guest molecules within the calixarene's cavity, including pyridine (B92270) N-oxide, N,N-dimethylacetamide, and various bispyridinium derivatives. researchgate.netrsc.orgnankai.edu.cn These studies precisely map the non-covalent interactions, such as hydrogen bonds and π-stacking, that stabilize the host-guest assembly. nankai.edu.cn In the absence of a suitable hydrophobic guest, the cavity is typically occupied by a water molecule. researchgate.net The first X-ray crystallographic studies of water-soluble inclusion complexes of p-sulfonatocalix nih.govarene involved water and pyridine N-oxide as guest species. researchgate.net

The table below highlights several guest molecules that have been co-crystallized with p-sulfonatocalix nih.govarene and the resulting structural features determined by single-crystal X-ray diffraction.

Guest MoleculeHost ConformationKey Structural FeaturesReference
Pyridine N-oxideCone1:1 host-guest inclusion complex. researchgate.net
1,2-bis(4,4'-dipyridinium)ethane (BDPDE)Partial-coneForms back-to-back dimers. nankai.edu.cn
1,2-bis(pyridinium)ethane (BPDE)ConeForms face-to-face dimers in a wavy layer arrangement. nankai.edu.cn
Hydroxyl-functionalized imidazolium (B1220033) cationsConeForms host-guest complexes that are part of a larger coordination polymer. researchgate.netacs.org
1,4-bis(pyridinium)butaneConeForms a 2:1 inclusion complex leading to a 2:2 dimer. nankai.edu.cn
ProcaineConeSolid-state inclusion structure with defined hydrogen bonds and C-H···π interactions. nankai.edu.cn

In the solid state, p-sulfonatocalix nih.govarene frequently self-assembles into well-defined extended structures. A common motif is the formation of up-down antiparallel bilayers, resembling clay-type arrangements. nankai.edu.cn However, the presence of specific guests and metal ions can perturb this typical packing, leading to a variety of complex architectures. nankai.edu.cnresearchgate.net

The sulfonate groups at the upper rim of the calixarene are effective coordination sites for metal ions. For example, in the presence of gadolinium(III) ions, p-sulfonatocalix nih.govarene can form coordination polymers where the metal ions bridge the sulfonate groups of adjacent calixarenes. researchgate.netacs.org This ability to form coordination networks is crucial for building multicomponent materials. acs.org

Beyond simple bilayers, more intricate structures such as "molecular capsules," where two calixarenes encapsulate guest molecules, and "alternative host-guest bilayers" have been observed. researchgate.net The specific extended structure that forms is highly dependent on factors like the guest's size and shape, the nature of the counterion, and the pH of the crystallization medium. researchgate.net These assemblies are stabilized by a network of interactions, including π-stacking between aromatic rings of adjacent calixarenes and hydrogen bonds. nankai.edu.cn

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution to generate a unique surface for a molecule within a crystal, providing a powerful tool for understanding the packing environment. rsc.org The surface is colored according to various properties, such as normalized contact distance (dnorm), which highlights regions of close intermolecular contact. rsc.org

Microscopy Techniques for Morphological Characterization

Microscopy techniques are essential for characterizing the morphology of supramolecular assemblies formed by p-sulfonatocalix nih.govarene and its derivatives in solution or as materials. These methods provide direct visual information about the size, shape, and surface features of nano- and micro-scale structures.

Commonly used techniques include:

Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology of nanostructures, such as micelles and vesicles, formed by amphiphilic calixarenes. nih.gov It can confirm the formation of hollow spherical structures, providing evidence for vesicles. nankai.edu.cn

Atomic Force Microscopy (AFM): AFM is used to image the surface of assemblies with high resolution. It has been successfully applied to visualize the formation of long, linear supramolecular polymers constructed from calixarene hosts and guest molecules. nankai.edu.cn

These techniques are complementary to scattering methods and provide crucial real-space images that confirm the nature of the supramolecular architectures formed, from discrete nanoparticles to extended polymeric chains and functional materials. nankai.edu.cnnih.govnankai.edu.cn

Electrochemical Characterization Methods

Electrochemical techniques are pivotal for understanding the redox behavior of p-sulfonatocalix mdpi.comarene and its complexes, particularly when interacting with electroactive guest molecules.

Cyclic voltammetry (CV) is a key method for investigating the binding of redox-active guests by p-sulfonatocalixarenes. The binding of methyl viologen (MV²⁺) and its radical cation (MV⁺•) by both p-sulfonatocalix nankai.edu.cnarene and p-sulfonatocalix mdpi.comarene has been studied using CV. nankai.edu.cnnih.gov The complexation of the viologen guest within the calixarene cavity leads to shifts in the reduction potentials, indicating that the complexation alters the redox properties of the guest. nankai.edu.cn For example, upon complexation with calixarenes, both reduction peaks of a bis-viologen guest exhibit negative shifts. nankai.edu.cn This technique provides thermodynamic and kinetic information about the host-guest system by examining changes in peak currents, potentials, and wave shapes. acs.org The binding affinity of p-sulfonatocalixarenes with phenanthroline-diium guests has also been systematically investigated using CV, among other methods. rsc.org

System Cyclic Voltammetry Observations Reference
p-Sulfonatocalix[4/5]arene + Methyl ViologenpH-controlled binding ability and host selectivity. nankai.edu.cnnih.gov
bis(p-sulfonatocalix nankai.edu.cnarene) + bis-viologenNegative shifts in reduction peaks of the viologen guest upon complexation. nankai.edu.cn
p-Sulfonatocalix[n]arenes + Phenanthroline-diium guestsUsed to systematically investigate binding behavior. rsc.org

Computational and Theoretical Chemistry Approaches

Computational methods provide molecular-level insights that complement experimental findings, offering a detailed view of the structure, dynamics, and energetics of p-sulfonatocalix mdpi.comarene systems.

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the behavior of p-sulfonatocalixarene systems over time. MD simulations have been employed to study the binding of various guest molecules, revealing the nature of the interactions within the host-guest complexes. For p-sulfonatocalix nankai.edu.cnarene, MD simulations have shown that the complexation with linear alcohols is driven by van der Waals interactions between the calixarene cavity and the alkyl chain of the alcohol. nih.gov These simulations can also elucidate the role of desolvation of both the host and guest upon complex formation. nih.gov In the context of biological systems, MD simulations have been used to investigate the interactions of p-sulfonatocalix nankai.edu.cnarene with model cell membranes, providing details on the location and molecular-level interactions. acs.org Furthermore, MD simulations have been used to validate docking results of p-sulfonatocalix nankai.edu.cnarenes with viral proteins, showing stable protein-ligand complexes over time. scielo.brresearchgate.net

System Simulated Key Findings from MD Simulations Reference
p-Sulfonatocalix nankai.edu.cnarene + Linear AlcoholsInclusion complexes are governed by van der Waals interactions; importance of host and guest desolvation. nih.gov
p-Sulfonatocalix nankai.edu.cnarene + Model Cell MembranesDetermined the precise location and molecular-level interactions of the calixarene in the membranes. acs.org
p-Sulfonatocalix nankai.edu.cnarenes + SARS-CoV-2 ProteinsValidated docking results, showing stable protein-ligand complexes. scielo.brresearchgate.net
p-Phosphonatomethyl-calix nankai.edu.cnarene + Cytochrome CCaptured the diffusion and binding at protein surface binding sites and characterized bound states. aip.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool in the study of p-sulfonatocalix tandfonline.comarene, providing deep insights into its electronic structure, reactivity, and host-guest interactions at a quantum mechanical level. This method is particularly valuable for elucidating the thermodynamics and geometry of complexation events that are difficult to probe experimentally.

Researchers employ DFT to model the interactions between p-sulfonatocalix tandfonline.comarene and various guest molecules, including metal cations and organic compounds. nih.govbeilstein-journals.org These calculations can accurately predict the stability of the resulting host-guest complexes by determining key thermodynamic parameters. For instance, the Gibbs free energy of complexation (ΔG) is frequently calculated to assess the spontaneity and favorability of the binding process in both the gas phase and aqueous environments. beilstein-journals.orgmdpi.com Negative ΔG values indicate a spontaneous and favorable complex formation. beilstein-journals.org

DFT studies on the broader p-sulfonatocalix[n]arene family have shown that the sulfonate groups at the upper rim often act as primary anchoring points for positively charged guests. nih.govbeilstein-journals.org The calculations can also reveal the nature of the stabilizing forces, such as cation-π interactions, hydrogen bonds, and electrostatic forces, which govern the molecular recognition process. mdpi.combeilstein-journals.org By optimizing the geometry of the supramolecular complex, DFT can identify the most stable binding modes and the preferred orientation of the guest molecule within or near the calixarene cavity. mdpi.com For example, in studies involving drug molecules, DFT has been used to calculate insertion free energies to determine whether a guest is more stable inside the cavity or interacting externally. mdpi.com

The methodology typically involves selecting an appropriate functional (e.g., M062X) and basis set (e.g., 6-31G(d,p)) to perform the calculations, often incorporating a solvation model (like the SMD model) to simulate conditions in an aqueous solution. beilstein-journals.org The results from these theoretical studies provide a fundamental understanding of binding affinities and selectivities, complementing experimental findings from techniques like NMR and calorimetry. beilstein-journals.orgniscpr.res.in

Table 1: Parameters Investigated Using Density Functional Theory (DFT) for p-Sulfonatocalix[n]arenes

Parameter Description Typical Application in Research Reference
Complexation Energy The energy change when host and guest molecules form a complex. A large negative value indicates strong binding. To quantify the binding strength between the calixarene and a guest molecule, such as a drug or cation. niscpr.res.in, pusan.ac.kr
Gibbs Free Energy (ΔG) The thermodynamic potential that measures the spontaneity of the complexation reaction. To predict whether the formation of a host-guest complex is favorable under specific conditions (gas phase or solution). mdpi.com, beilstein-journals.org
Binding Stoichiometry The ratio in which the host and guest molecules combine to form a stable complex. To confirm the 1:1, 1:2, or other stoichiometries observed in experimental studies. mdpi.com
Optimized Geometry The lowest-energy three-dimensional arrangement of atoms in the host-guest complex. To visualize the binding mode, including the guest's position and orientation relative to the calixarene cavity. mdpi.com, beilstein-journals.org
Interaction Forces Identification and characterization of non-covalent interactions (e.g., hydrogen bonds, cation-π). To understand the specific molecular forces that stabilize the supramolecular assembly. mdpi.com, beilstein-journals.org

Molecular Modeling of Interactions and Conformations

Molecular modeling, particularly through molecular dynamics (MD) simulations, is an essential technique for exploring the dynamic behavior and conformational landscape of p-sulfonatocalix tandfonline.comarene. researchgate.net Unlike static DFT calculations, molecular modeling can simulate the movement of the calixarene and its interactions with guest molecules and the solvent over time, providing a detailed picture of its structural flexibility.

A key area of investigation is the conformational adaptability of the p-sulfonatocalix tandfonline.comarene macrocycle. While it commonly adopts a regular "cone" conformation, molecular modeling studies have revealed that its shape is highly adaptable and can be significantly perturbed by the binding of guest molecules or its assembly into larger structures. researchgate.netacs.org The presence of specific guests can induce novel conformations. For example, the complexation with 1,4-diazabicyclo[2.2.2]octane (DABCO) was shown to result in a unique 'bis-molecular capsule' where two calixarene units encapsulate two guest molecules. nih.gov Similarly, interactions with large bis-phosphonium cations can cause the calixarene to adopt a conformation that is significantly distorted from the typical cone shape. acs.org

Molecular modeling is also instrumental in understanding the formation of complex supramolecular architectures. Researchers use simulations to study how individual p-sulfonatocalix tandfonline.comarene units self-assemble into well-defined arrangements, such as the bilayer structures commonly observed in the solid state. researchgate.netnankai.edu.cn These models help to elucidate the role of intermolecular forces, including π-π stacking and hydrogen bonding, in directing the formation of these extended networks. nankai.edu.cn

Furthermore, simulations of host-guest interactions reveal the dynamic process of molecular recognition. chemrxiv.org They can show how a guest molecule approaches the calixarene, enters the cavity, and the subtle conformational adjustments made by the host to accommodate the guest. researchgate.netchemrxiv.org This is particularly relevant for understanding its function as a molecular container in aqueous solutions. researchgate.net By analyzing the trajectories from MD simulations, researchers can map out the free energy landscape of binding and identify intermediate states, providing a comprehensive view of the recognition dynamics. chemrxiv.org

Table 2: Conformations of p-Sulfonatocalix tandfonline.comarene Investigated by Molecular Modeling and X-ray Crystallography

Conformation Description Inducing Factor / Guest Molecule Reference
Cone The standard conformation where all phenolic units point in the same direction, forming a distinct cavity. The most common conformation, observed with various heterocyclic molecules. researchgate.net
Partial-Cone A conformation where one of the phenolic units is inverted relative to the others. Complexation with 1,2-bis(4,4'-dipyridinium)ethane. researchgate.net
Distorted Cone A significant deviation from the regular cone geometry. Binding with large bis-phosphonium cations in the presence of Gd(III) ions. acs.org
Bis-Molecular Capsule An assembly where two calixarene molecules form a capsule around guest molecules. Complexation with di-protonated 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov
Bilayer Arrangement An extended structure where calixarene molecules arrange in up-down layers. Self-assembly, often directed by complexation with guests like bispyridinium derivatives. researchgate.net, nankai.edu.cn

Future Research Perspectives and Emerging Directions for P Sulfonatocalix 1 Arene

Exploration of Novel Host-Guest Systems and Recognition Motifs

The foundational strength of p-sulfonatocalix acs.orgarene lies in its ability to form host-guest complexes with a wide array of molecules. nankai.edu.cn Future research will undoubtedly delve deeper into understanding and exploiting these interactions. A primary focus will be the identification and characterization of novel guest molecules, expanding beyond the well-documented binding of organic cations. acs.org The larger and more flexible cavity of p-sulfonatocalix acs.orgarene compared to its smaller counterpart, p-sulfonatocalix mdpi.comarene, presents opportunities for encapsulating larger and more complex guest molecules. nankai.edu.cnnankai.edu.cn

Key research directions include:

Investigating the binding of neutral molecules and anions: While complexation with cations is a hallmark of p-sulfonatocalixarenes, a more thorough exploration of interactions with neutral guests and anions will broaden the scope of its applications. nankai.edu.cn

Exploring multi-component assemblies: The formation of ternary or even more complex systems, involving the calixarene (B151959), a primary guest, and other interacting species, could lead to sophisticated supramolecular architectures with emergent properties. researchgate.netrsc.org

Probing recognition in complex biological media: Understanding how p-sulfonatocalix acs.orgarene interacts with guests in the presence of competing biomolecules is crucial for its translation into biological and biomedical applications. nih.gov

A significant area of interest is the complexation of biomolecules. For instance, an amphiphilic p-sulfonatocalix acs.orgarene derivative has been designed to act as a transport activator for lysine-rich peptides and proteins across cell membranes, a feat not achievable with activators designed for arginine. nih.gov This highlights the potential for designing highly specific recognition motifs for biological targets.

Table 1: Examples of Host-Guest Systems with p-Sulfonatocalix acs.orgarene and Potential Future Guests

Guest TypeExample of Studied GuestPotential Future Guest MoleculesKey Interactions
Organic Cations 1-Pyrenemethylaminium nankai.edu.cnNeurotransmitters, drug molecules, peptide fragmentsElectrostatic, cation-π, hydrophobic nankai.edu.cn
Heterocyclic Compounds Pyridine (B92270) N-oxide derivatives rsc.orgFlavanones, imidazolium (B1220033) salts rsc.orgHydrogen bonding, π-π stacking, CH-π researchgate.net
Biomolecules Lysine-rich peptides nih.govSpecific proteins, nucleic acid fragments, carbohydratesMultiple non-covalent interactions
Neutral Molecules Water, Pyridine N-oxide researchgate.netSmall organic pollutants, volatile organic compoundsHydrophobic, van der Waals forces nankai.edu.cn

Advanced Design of Responsive Supramolecular Materials

The reversible nature of host-guest interactions makes p-sulfonatocalix acs.orgarene an excellent building block for stimuli-responsive materials. These "smart" materials can change their properties in response to external triggers such as pH, temperature, light, or the presence of specific chemical species.

Future research in this area will likely focus on:

Developing multi-stimuli responsive systems: Materials that can respond to multiple independent or coupled stimuli will offer more sophisticated control over their function.

Creating self-healing materials: By incorporating p-sulfonatocalix acs.orgarene-based host-guest pairs into polymer networks, it may be possible to design materials that can autonomously repair damage.

Fabricating materials with tunable mechanical properties: The dynamic nature of the non-covalent bonds can be exploited to create materials whose stiffness or elasticity can be altered on demand.

A notable example is the construction of supramolecular binary vesicles using p-sulfonatocalix acs.orgarene and a guest molecule like 1-pyrenemethylaminium. nankai.edu.cn These vesicles exhibit responsiveness to stimuli such as temperature and redox reactions, suggesting their potential as controlled-release drug delivery vehicles. nankai.edu.cnnih.gov The ability of p-sulfonatocalix acs.orgarene to induce the aggregation of guest molecules is a key feature that can be harnessed to construct various nanostructures. acs.org

Integration into Hybrid Functional Systems

The integration of p-sulfonatocalix acs.orgarene with other materials and technologies is a promising avenue for creating novel functional systems with enhanced capabilities. This interdisciplinary approach can leverage the unique properties of the calixarene in combination with the functionalities of other components.

Emerging directions for integration include:

Calixarene-modified nanoparticles: Functionalizing the surface of nanoparticles (e.g., gold, silver, graphene oxide) with p-sulfonatocalix acs.orgarene can improve their water solubility, biocompatibility, and introduce molecular recognition capabilities. acs.org Such hybrid materials could be used for targeted drug delivery, bioimaging, and sensing. frontiersin.org

Hybrid polymer-calixarene materials: Incorporating p-sulfonatocalix acs.orgarene into polymer matrices, either covalently or through non-covalent interactions, can lead to materials with unique properties. For example, electrospun nanofibers loaded with sulfonatocalixarenes have been developed for biomedical applications. nih.gov

Interfacing with electronic devices: The development of sensors and other electronic devices based on p-sulfonatocalix acs.orgarene-functionalized surfaces could enable the detection of specific analytes with high sensitivity and selectivity.

The synergy between p-sulfonatocalix acs.orgarene and other components is key. For instance, the combination of the host's recognition ability with the electronic or optical properties of a nanoparticle can lead to advanced sensing platforms.

Development of Next-Generation Analytical Tools

The selective binding properties of p-sulfonatocalix acs.orgarene make it a valuable tool for analytical chemistry. nankai.edu.cn Future research will focus on harnessing these properties to develop more sophisticated and powerful analytical methods.

Key areas for development include:

Fluorescent and colorimetric sensors: Designing host-guest systems where the binding event leads to a change in fluorescence or color is a well-established strategy. acs.org Future work will aim to create sensors with higher sensitivity, selectivity, and faster response times for a wider range of analytes.

Electrochemical sensors: Immobilizing p-sulfonatocalix acs.orgarene on electrode surfaces can create highly selective electrochemical sensors. frontiersin.org These sensors could be used for the detection of environmental pollutants, biomarkers, and other important species.

Separation and purification technologies: The ability of p-sulfonatocalix acs.orgarene to selectively bind to certain molecules can be exploited in chromatography and other separation techniques to isolate and purify specific compounds.

An example of its analytical application is in the stabilization of anthocyanin color. By selectively complexing with the colored flavylium (B80283) cation, p-sulfonatocalixarenes can extend the pH range over which the color is stable, which has implications for their use as natural food colorants. mdpi.com

Table 2: Potential Applications of p-Sulfonatocalix acs.orgarene in Advanced Analytical Tools

Analytical ToolPrinciple of OperationPotential Analytes
Fluorescent Sensors Displacement or indicator-displacement assays where binding modulates fluorescence. researchgate.netMetal ions, organic pollutants, biomolecules
Electrochemical Sensors Host-guest complexation at an electrode surface alters the electrochemical signal. frontiersin.orgNeurotransmitters, drug metabolites, toxins
Chromatographic Stationary Phases Immobilized calixarene acts as a selective stationary phase for separating isomers or closely related compounds.Chiral molecules, positional isomers
Enzyme Activity Assays The calixarene can act as a host for a substrate or product, leading to a detectable signal change upon enzymatic reaction. acs.orgProteases, kinases, phosphatases

Q & A

Q. What spectroscopic methods are most effective for characterizing host-guest interactions of p-sulfonatocalix[4]arene?

Methodological Answer:

  • Fluorescence Spectroscopy : Used to monitor binding via quenching of guest fluorescence (e.g., lucigenin or n-(4-hydroxyphenyl)-imidazole). Binding constants (K) and stoichiometry are derived from Stern-Volmer plots and lifetime decay analysis .
  • NMR Spectroscopy : Reveals conformational changes in the host and guest. For example, solid-state NMR can identify encapsulation geometries of alkyl amines or amino acids .
  • IR/Raman Spectroscopy : Detects hydrogen bonding and conformational stability. The "cone" conformation is stabilized by intramolecular H-bonds, identifiable via characteristic O–H and sulfonate group vibrations .

Q. How is binding affinity quantified between p-sulfonatocalix[4]arene and cationic guests?

Methodological Answer:

  • Microcalorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH, ΔS). For example, divalent cations (e.g., La³⁺) exhibit higher binding affinities (~10⁹ M⁻¹) than monovalent ions due to stronger electrostatic interactions .
  • Fluorescence Titration : Calculates binding constants (K) using the Benesi-Hildebrand equation. For lucigenin, 1:1 and 1:2 host-guest complexes are identified via nonlinear regression of quenching data .
  • Table: Representative Binding Constants
GuestMethodBinding Constant (M⁻¹)StoichiometryReference
LucigeninFluorescence10⁹1:1, 1:2
La³⁺ITC10⁹1:1
Organic ammonium ionsMicrocalorimetry10³–10⁴1:1

Advanced Research Questions

Q. How do conformational dynamics of p-sulfonatocalix[4]arene influence multivalent recognition?

Methodological Answer:

  • Solid-State vs. Solution Studies : X-ray crystallography (solid-state) shows adaptive folding of the host cavity to accommodate alkyl amines, while solution NMR detects dynamic conformational equilibria influenced by pH and ionic strength .
  • Guest-Induced Conformational Changes : For example, encapsulation of 1,ω-diammonium alkanes (C2–C5) forces the host into a "pinched cone" structure, enhancing π-π stacking and sulfonate-cation interactions .
  • Key Factor : Cooperative intramolecular H-bonds stabilize the cone conformation, but guest binding can disrupt these interactions, enabling adaptive recognition .

Q. What computational models predict the thermodynamics of p-sulfonatocalix[4]arene-guest complexes?

Methodological Answer:

  • Density Functional Theory (DFT) : Models gas-phase interactions, highlighting cation-π and electrostatic forces. For example, La³⁺ binding is driven by sulfonate coordination and partial dehydration .
  • Molecular Dynamics (MD) with Implicit Solvation : Simulates aqueous-phase behavior. The SMD solvation model accurately predicts ΔG values for metal cations (e.g., Group IA/IIA) by accounting for hydration effects .
  • Limitations : Computational models often underestimate entropy changes due to rigid host assumptions, requiring experimental validation .

Q. How do researchers resolve contradictions in reported binding stoichiometries?

Methodological Answer:

  • Concentration-Dependent Studies : Varying host/guest ratios (e.g., via Job’s plot analysis) identifies stoichiometric shifts. For lucigenin, 1:2 complexes dominate at high guest concentrations .
  • Multi-Method Validation : Combining ITC (thermodynamics) with NMR/fluorescence (structural data) clarifies ambiguities. For example, microcalorimetry confirmed 1:1 binding for monovalent cations, contradicting earlier fluorescence-based 1:2 claims .
  • Critical Consideration : Ionic strength and pH significantly alter sulfonate group protonation states, affecting binding modes .

Guidance for Framing Research Questions

  • Use FINER/PICOT Frameworks : Ensure questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored guests like f-block metals), and Theoretically Relevant (e.g., advancing supramolecular catalysis) .
  • Avoid Common Pitfalls : Overly broad questions (e.g., "Study all host-guest interactions") lack focus. Instead, narrow to specific variables (e.g., "How does alkyl chain length affect binding thermodynamics?").

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